5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester - 2206608-41-3

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester

Catalog Number: EVT-1775454
CAS Number: 2206608-41-3
Molecular Formula: C14H19BrN2O2
Molecular Weight: 327.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Introduction of the pyrrolidine group: This could be achieved through various methods, such as:
    • Buchwald-Hartwig amination: This palladium-catalyzed reaction could couple pyrrolidine with the 2-bromo derivative of the nicotinic acid tert-butyl ester [].
    • Nucleophilic aromatic substitution: Under appropriate conditions, pyrrolidine could displace a suitable leaving group (e.g., chlorine) at the 2-position of the nicotinic acid derivative [].
Chemical Reactions Analysis
  • Hydrolysis of the tert-butyl ester: This reaction would yield the corresponding carboxylic acid, which could be further derivatized [].
Applications
  • Drug discovery: Many pyridine derivatives, including substituted nicotinic acid derivatives, exhibit a wide range of biological activities and are valuable scaffolds in drug discovery []. The target compound, with its specific substitution pattern, could potentially interact with specific biological targets.
  • Material science: Some substituted pyridines have found applications in material science, for example, as ligands in metal complexes used for catalysis or as components of luminescent materials []. The target compound's properties could make it suitable for similar applications.

6-Chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine ([18F]NIDA 522131)

Compound Description: [18F]NIDA 522131 is a potential radioligand designed to study extrathalamic nicotinic acetylcholine receptors using positron emission tomography (PET). []

Relevance: While not directly sharing the core structure of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester, [18F]NIDA 522131 exemplifies the use of substituted pyridine rings in designing molecules for biological targeting. Both compounds incorporate halogens (bromine in the target compound, fluorine and chlorine in [18F]NIDA 522131) and utilize heterocyclic substituents (pyrrolidine in the target compound, azetidine in [18F]NIDA 522131). These structural similarities highlight the versatility of substituted pyridines as building blocks in medicinal chemistry. []

Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate

Compound Description: This compound serves as a key intermediate in the synthesis of PRO1, a PROTAC molecule targeting mTOR. [, ]

Relevance: This compound highlights the relevance of esters, particularly tert-butyl esters, as protecting groups in multi-step syntheses, a strategy potentially relevant to the synthesis of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester. The target compound also incorporates a tert-butyl ester for similar protective purposes during synthesis. [, ]

1-[2-(5-tert-Butyl-[1,3,4] oxadiazole-2carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl- ethylamino)-ethanone (LC15-0133)

Compound Description: LC15-0133 is a novel dipeptidyl peptidase-4 inhibitor under development for treating diabetes. []

Relevance: This compound exhibits a tert-butyl group attached to an oxadiazole ring, similar to the target compound's tert-butyl group on the nicotinic acid. Studying the metabolic fate of the tert-butyl group in LC15-0133, particularly the unusual C-demethylation observed, could provide insights into potential metabolic pathways of 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester. []

(3S,5S)-3-Isopropyl-5-((2S,4S)-4-isopropyl-5-oxotetrahydrofuran-2-yl)-2-oxopyrrolidine-1-carboxylic acid tert-butyl ester

Compound Description: This compound represents a key intermediate in the synthesis of Aliskiren, a renin inhibitor used for treating hypertension. []

Relevance: Like the target compound, this Aliskiren precursor utilizes a tert-butyl ester as a protecting group during synthesis. This commonality emphasizes the importance of protecting groups like tert-butyl esters in synthesizing complex molecules, including potentially 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester. []

Compound Description: GW542573X represents the first described SK1-selective activator of small-conductance Ca2+-activated K+ (SK, KCa2) channels. []

Relevance: This compound, like 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester, employs a tert-butyl ester moiety. Comparing the pharmacological profiles and structure-activity relationships of both compounds, particularly focusing on the influence of the tert-butyl group, might provide valuable insights for further development. []

Hept-6-en-1-yl Furan-2-carboxylate

Compound Description: This research focused on developing an efficient, green method for synthesizing this ester compound, highlighting the use of furfural as a platform chemical. []

Relevance: While not structurally similar to the target compound, the research on Hept-6-en-1-yl Furan-2-carboxylate underscores the significance of ester chemistry in organic synthesis. This knowledge can be extrapolated to understand the formation and potential reactions of the ester group present in 5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester. []

Properties

CAS Number

2206608-41-3

Product Name

5-Bromo-2-pyrrolidin-1-yl-nicotinic acid tert-butyl ester

IUPAC Name

tert-butyl 5-bromo-2-pyrrolidin-1-ylpyridine-3-carboxylate

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.22 g/mol

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)11-8-10(15)9-16-12(11)17-6-4-5-7-17/h8-9H,4-7H2,1-3H3

InChI Key

YTWLGTDSBROULU-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC(=C1)Br)N2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.